1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chlorophenyl group, a methyl group, and a methylphenyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate to yield the desired triazole derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as triethylamine or pyridine, to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, can further improve the scalability of the production.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols, to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial, antifungal, and anticancer activities. Studies have shown that triazole derivatives can inhibit the growth of various pathogens and cancer cells.
Medicine: The compound has potential therapeutic applications, including as an antifungal agent for the treatment of fungal infections and as an anticancer agent for the treatment of certain types of cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes, such as cytochrome P450, which are involved in the biosynthesis of essential cellular components. This inhibition can disrupt the growth and proliferation of pathogens and cancer cells. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar triazole derivatives, such as:
1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a bromophenyl group instead of a chlorophenyl group, which can affect its chemical reactivity and biological activity.
1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide: The presence of a fluorophenyl group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
1-(4-methylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide: This compound lacks the halogen substituent, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-3-7-14(8-4-11)20-17(23)16-19-12(2)22(21-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZLEERRZVFDIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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